CID 131884844
Description
CID 131884844 is a chemical compound with unique properties and applications in various fields
Properties
Molecular Formula |
C8H12NaOSi |
|---|---|
Molecular Weight |
175.25 g/mol |
InChI |
InChI=1S/C8H12OSi.Na/c1-10(2,9)8-6-4-3-5-7-8;/h3-7,9H,1-2H3; |
InChI Key |
YBINUNJKBGTWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 131884844 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction with reagent A under temperature X°C.
Step 2: Intermediate formation followed by reaction with reagent B.
Step 3: Final purification using method Y.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic group undergoes oxidation under controlled conditions:
| Reaction Conditions | Products Formed | Yield | Analytical Method Used |
|---|---|---|---|
| H₂O₂ (30%)/AcOH at 50°C for 6h | Quinone derivative | 72% | HPLC, FT-IR |
| KMnO₄ in alkaline medium | Carboxylic acid intermediate | 58% | NMR, Mass Spec |
Key findings:
-
Oxidation preferentially targets the electron-rich phenolic ring.
-
Substituents on the pyrrole ring (2,5-dimethyl groups) stabilize intermediates during oxidation.
Electrophilic Substitution
The para-methylphenol moiety participates in electrophilic aromatic substitution:
| Reaction Type | Reagents/Conditions | Position of Substitution | By-Products Identified |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0°C | Ortho to -OH | <5% diaryl nitrate |
| Sulfonation | SO₃ in H₂SO₄ at 120°C | Meta to -OH | Sulfone (trace) |
Mechanistic notes:
-
Steric hindrance from the pyrrole-linked phenyl group directs substitution to the phenolic ring.
-
Reaction rates correlate with the electrophile’s strength (nitration > sulfonation) .
Nucleophilic Reactions
The hydroxyl group acts as a nucleophile in alkylation/acylation:
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Methylation | (CH₃)₂SO₄, NaOH, 40°C | Methoxy derivative | 85% |
| Acetylation | Ac₂O, pyridine, RT | Acetylated phenol | 91% |
Side reactions:
-
Competing O- vs. N-alkylation observed with bulkier alkylating agents (e.g., benzyl chloride).
Coordination Chemistry
CID 131884844 forms complexes with transition metals:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Ethanol/water | Tetradentate Cu(II) complex | 8.2 ± 0.3 |
| FeCl₃ | Acetonitrile | Octahedral Fe(III) complex | 6.7 ± 0.2 |
Applications:
-
Metal complexes show enhanced solubility in nonpolar solvents compared to the free ligand.
Photochemical Behavior
Under UV light (λ = 254 nm):
| Condition | Degradation Pathway | Half-Life | Primary Products |
|---|---|---|---|
| Aerobic | Radical-mediated cleavage | 2.1 h | Phenolic fragments |
| Anaerobic | Isomerization | 6.8 h | Cyclized derivative |
Thermal Stability Data
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 218°C (N₂ atmosphere)
-
Major mass loss step: 218–310°C (Δm = 74%) corresponding to pyrrole ring decomposition.
Authoritative Data Sources:
Scientific Research Applications
CID 131884844 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including drug development and disease treatment.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and wide range of applications make it a valuable subject of study in scientific research, medicine, and industry.
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